

Application Notes & Protocols for Monitoring 8:2 monoPAP in Environmental Samples

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Compound of Interest

Compound Name: 8:2 Fluorotelomer phosphate
monoester

Cat. No.: B1147491

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Introduction

8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). These compounds are of increasing environmental concern due to their persistence, potential for long-range transport, and suspected links to adverse health effects. 8:2 monoPAP can be found in various consumer and industrial products, including food packaging, textiles, and firefighting foams.[1][2] From these products, it can be released into the environment, contaminating water, soil, and biota. Furthermore, 8:2 monoPAP is a known precursor to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[3][4] This biotransformation makes the monitoring of 8:2 monoPAP crucial for understanding the overall environmental burden of PFAS.

These application notes provide a comprehensive overview of the methodologies for monitoring 8:2 monoPAP in various environmental matrices. The protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development who are investigating the fate, transport, and toxicology of PFAS.

Quantitative Data Summary

The following table summarizes the reported concentrations of 8:2 monoPAP in various environmental samples. This data is compiled from multiple studies and is intended to provide a reference range for expected concentrations.

Environmental Matrix	Concentration Range	Reference(s)
Drinking Water	3.6 ng/L	[5]
Human Serum	0.085 ng/mL (MDL)	[6]
Mussel Tissue	Detected (concentration not specified)	[7]
Fish Muscle Tissue	MDL: 0.2-3.1 ng/g	[7]
Fish Liver	MDL: 0.1-2.7 ng/g	[7]

MDL: Method Detection Limit

Experimental Protocols

The following protocols describe the key steps for the analysis of 8:2 monoPAP in environmental samples, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Protocol 1: Sample Preparation - Water Samples

This protocol is adapted for the extraction and concentration of 8:2 monoPAP from drinking water samples using solid-phase extraction (SPE).

Materials:

- Weak Anion Exchange (WAX) SPE cartridges
- Methanol (MeOH), HPLC grade
- Ammonium hydroxide (NH₄OH), reagent grade
- Ultrapure water
- Nitrogen gas, high purity
- Sample collection bottles (polypropylene)

Procedure:

- **Sample Collection:** Collect water samples in clean polypropylene bottles. To avoid contamination, all sampling equipment should be thoroughly cleaned with methanol.
- **Sample Pre-treatment:** Centrifuge the water sample (e.g., 500 mL) at 9000 rpm for 10 minutes to remove particulate matter.
- **SPE Cartridge Conditioning:**
 - Pass 6 mL of methanol containing 0.5% NH₄OH through the WAX cartridge.
 - Follow with 6 mL of methanol.
 - Finally, rinse with 6 mL of ultrapure water.
- **Sample Loading:** Load the pre-treated water sample onto the conditioned WAX cartridge at a slow, consistent flow rate.
- **Cartridge Washing:** Wash the cartridge to remove interfering substances. (Specific washing steps may need to be optimized depending on the sample matrix).
- **Elution:** Elute the retained 8:2 monoPAP from the cartridge using methanol containing 0.5% NH₄OH.
- **Concentration:** Dry the eluate under a gentle stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried residue in a known volume (e.g., 0.5 mL) of methanol for LC-MS/MS analysis.

Protocol 2: Sample Preparation - Biota Samples (Mussel, Fish)

This protocol outlines a general procedure for the extraction of 8:2 monoPAP from biological tissues.

Materials:

- Homogenizer
- Centrifuge tubes (polypropylene)
- Acetonitrile (ACN), HPLC grade
- Solid-phase extraction (SPE) cartridges (e.g., WAX or mixed-mode)
- Methanol (MeOH), HPLC grade
- Ammonium hydroxide (NH₄OH)
- Formic acid
- Ultrapure water
- Nitrogen gas, high purity

Procedure:

- Sample Homogenization: Homogenize the tissue sample (e.g., mussel tissue, fish muscle, or liver) until a uniform consistency is achieved.
- Extraction:
 - Weigh a portion of the homogenized sample (e.g., 0.5 g) into a polypropylene centrifuge tube.
 - Add an appropriate volume of acetonitrile (e.g., 4 mL) and vortex for 30 seconds.
 - Ultrasonicate the sample for 15 minutes at room temperature.
 - Centrifuge at 3000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube.
 - Repeat the extraction with an additional volume of acetonitrile.
 - Combine the extracts.[8]

- Extract Cleanup (SPE):
 - Concentrate the combined extracts under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for SPE loading.
 - Condition the SPE cartridge (e.g., WAX) with 1% ammonium hydroxide in methanol, followed by methanol and water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with 2% formic acid in water, followed by water.
 - Elute the analytes with methanol.[8]
- Final Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of methanol for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the instrumental analysis of 8:2 monoPAP. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

- Column: A C8 or C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C8, 1.7 μm ; 2.1 mm \times 100 mm).[1]

- Mobile Phase A: Ultrapure water with a modifier (e.g., 0.1% NH₄OH or 2 mM ammonium acetate).[9]
- Mobile Phase B: Methanol.[1]
- Gradient Elution: A gradient program is used to separate 8:2 monoPAP from other compounds in the sample. An example gradient could be starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

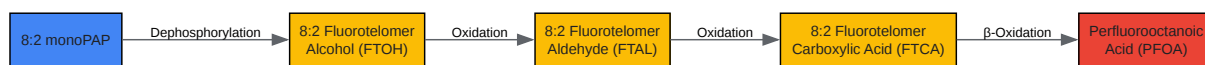
MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for the analysis of phosphate-containing compounds.
- Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of 8:2 monoPAP) and one or more product ions generated by its fragmentation.
- Precursor and Product Ions: The specific m/z transitions for 8:2 monoPAP need to be determined by direct infusion of a standard solution.
- Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve the best signal-to-noise ratio for the target analyte.

Visualizations

Biotransformation Pathway of 8:2 monoPAP

The following diagram illustrates the potential biotransformation pathway of 8:2 monoPAP in biological systems, leading to the formation of perfluorooctanoic acid (PFOA).

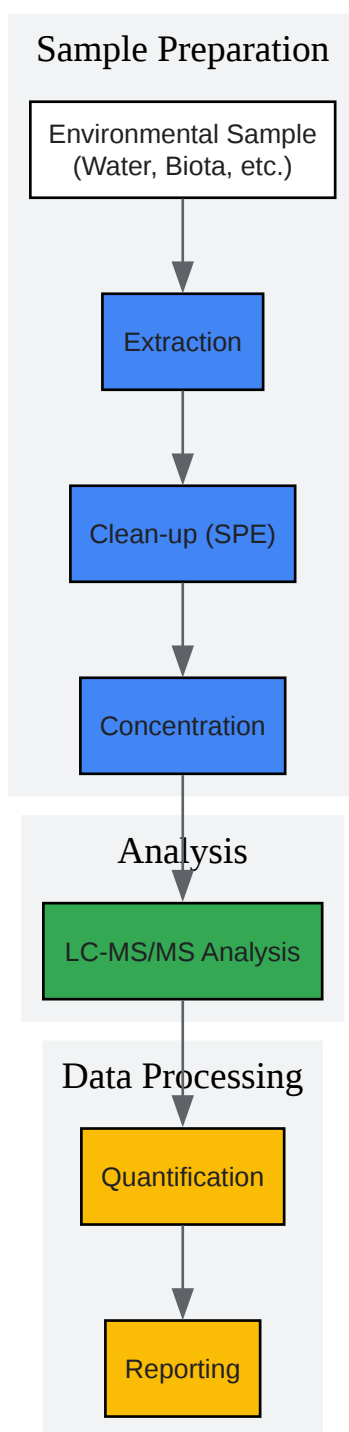


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Caption: Biotransformation of 8:2 monoPAP to PFOA.

Experimental Workflow for 8:2 monoPAP Monitoring

This diagram outlines the general workflow for the analysis of 8:2 monoPAP in environmental samples.



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Caption: General workflow for 8:2 monoPAP analysis.

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